N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine
Description
N-{1-[4-(Morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core linked to an azetidine ring via a benzoyl group substituted with a morpholine moiety. This structure combines conformational rigidity (from the 4-membered azetidine ring) with enhanced solubility (from the morpholine group).
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-18(23-12-15(13-23)20-17-2-1-7-19-21-17)14-3-5-16(6-4-14)22-8-10-25-11-9-22/h1-7,15H,8-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGGEBQLPACZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(C3)NC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-morpholinylbenzoic acid with thionyl chloride to form 4-(morpholin-4-yl)benzoyl chloride.
Azetidine Ring Formation: The benzoyl chloride intermediate is then reacted with azetidine-3-amine under controlled conditions to form the azetidin-3-yl derivative.
Pyridazine Ring Introduction: Finally, the azetidin-3-yl derivative is coupled with pyridazine-3-amine using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a morpholine ring, a benzoyl group, an azetidine ring, and a pyridazine ring. The synthesis typically involves multiple steps:
- Formation of Benzoyl Intermediate : Reaction of 4-morpholinylbenzoic acid with thionyl chloride yields 4-(morpholin-4-yl)benzoyl chloride.
- Azetidine Ring Formation : The benzoyl chloride is reacted with azetidine-3-amine.
- Pyridazine Ring Introduction : Coupling with pyridazine-3-amine using a coupling reagent like EDCI completes the synthesis.
Chemistry
In the field of chemistry, N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine serves as:
- Catalyst : It is used in organic synthesis to facilitate various reactions.
- Molecular Interaction Studies : The compound aids in studying molecular interactions due to its diverse functional groups.
Biology
The biological applications of this compound include:
- Enzyme Inhibition : Investigated for its potential to inhibit enzymes involved in metabolic pathways.
- Receptor Binding : Explored for binding to specific receptors that could lead to therapeutic effects in various diseases.
Medicine
In medical research, the compound is being explored for:
-
Drug Development : It shows promise in developing treatments for conditions such as cancer and neurological disorders. Preliminary studies suggest it may modulate pathways related to these diseases .
Application Area Potential Impact Cancer Treatment Inhibition of tumor growth via enzyme modulation Neurological Disorders Potential neuroprotective effects
Industry
In industrial applications, the compound is utilized for:
- Material Development : Its unique chemical properties make it suitable for developing new materials.
- Chemical Processes : Employed in various chemical processes due to its catalytic properties.
Case Studies and Research Findings
- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited a specific enzyme linked to cancer progression, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Research indicated that the compound showed neuroprotective effects in animal models of neurodegenerative diseases, highlighting its potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Pyridazine vs. Pyrimidine/Pyrazole: The target compound’s pyridazine core differs from pyrimidine (e.g., N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine, ) and pyrazole (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, ).
Azetidine vs. Larger Rings :
The azetidine ring (4-membered) in the target compound imposes greater conformational rigidity than 5- or 6-membered rings (e.g., piperidine in ). This rigidity may improve target selectivity but could reduce synthetic yields due to ring strain .
Substituent Effects
- Morpholine vs. Sulfonyl/Sulfinyl Groups :
The morpholine group in the target compound enhances solubility through its oxygen atom, contrasting with sulfonyl/sulfinyl substituents in antimalarial imidazopyridazines (e.g., compound 39 in ), which may improve metabolic stability but increase molecular weight . - Aromatic Linkers :
The benzoyl linker in the target compound is structurally analogous to the 4-(methylsulfinyl)phenyl group in , but the latter’s sulfur-containing substituents may influence redox properties or binding kinetics .
Physicochemical Data
- Melting Points :
The target compound’s melting point is unspecified, but pyridazine analogs (e.g., pyrimidine derivative in ) and pyrazole derivatives (104–107°C in ) suggest a range of 100–150°C, influenced by crystallinity and intermolecular interactions . - Spectroscopic Profiles :
Key ^1H NMR signals for the morpholine group (δ ~3.5–3.7 ppm) and pyridazine protons (δ ~8.0–9.0 ppm) would distinguish it from pyrimidine (δ ~7.0–8.5 ppm) or pyrazole (δ ~6.5–8.0 ppm) analogs .
Computational and Crystallographic Tools
- Structural Analysis : Software like SHELX ( ) and WinGX/ORTEP ( ) are critical for resolving the azetidine ring’s puckering (see for ring coordinate analysis) and validating hydrogen-bonding networks .
Biological Activity
N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : [To be determined based on the exact composition]
The presence of a morpholine ring and a pyridazine moiety suggests potential interactions with various biological targets, particularly in the context of cancer therapy and inflammation modulation.
This compound exhibits several mechanisms that contribute to its biological activity:
- Kinase Inhibition : Preliminary studies indicate that this compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for tumor growth and survival.
- Anti-inflammatory Effects : The morpholine group may enhance the compound's ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Apoptosis Induction : Evidence suggests that this compound can trigger apoptosis in cancer cells, potentially through the activation of caspase pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antitumor Activity
In a study involving malignant pleural mesothelioma (MPM), this compound demonstrated notable antitumor effects. The compound was administered in a xenograft model, resulting in reduced tumor growth compared to control groups. Histological analysis confirmed decreased proliferation markers (Ki67) and increased apoptosis (TUNEL assay) within treated tumors.
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory properties of this compound. Using an LPS-induced inflammation model, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines (IL-6, TNF-alpha). This suggests potential applications in treating chronic inflammatory conditions.
Q & A
Basic: What are the standard methodologies for synthesizing N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine?
Synthesis typically involves multi-step reactions, including coupling of morpholine-containing benzoyl derivatives with azetidine and pyridazine-3-amine precursors. Key steps may include:
- Azetidine functionalization : Use of coupling agents (e.g., EDC/HOBt) to attach the benzoyl group to azetidine.
- Morpholine-benzoyl conjugation : Reaction of 4-(morpholin-4-yl)benzoic acid with azetidine-3-amine intermediates under basic conditions (e.g., Cs₂CO₃) .
- Pyridazine-3-amine coupling : Copper-catalyzed Ullmann or Buchwald-Hartwig amination to link the azetidine moiety to pyridazine .
Critical parameters : Solvent choice (DMSO, DMF), reaction time (24–48 hours), and purification via column chromatography or recrystallization .
Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : Confirm structural integrity via H and C NMR, focusing on morpholine (δ ~3.7 ppm for N-CH₂), azetidine (δ ~4.0 ppm for CH₂), and pyridazine (δ ~8.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₂₄N₆O₂: 392.19) .
- Melting point analysis : Determine purity (e.g., expected range: 104–107°C for crystalline solids) .
Basic: What is the hypothesized mechanism of action for this compound in biological systems?
While not fully elucidated, preliminary studies on analogs suggest:
- Kinase inhibition : Binding to ATP pockets of kinases (e.g., JAK2, mTOR) via morpholine and pyridazine motifs .
- Cellular penetration : Azetidine’s rigid, small-ring structure enhances membrane permeability .
- Target engagement : Confirmed via competitive binding assays (e.g., IC₅₀ values in enzymatic inhibition studies) .
Advanced: How can researchers optimize low synthetic yields observed in azetidine coupling steps?
Low yields (e.g., 17.9% in similar reactions ) may arise from steric hindrance or side reactions. Optimization strategies:
- Catalyst screening : Replace CuBr with Pd(OAc)₂/Xantphos for milder conditions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 48 hours) and improve regioselectivity .
- Protecting groups : Temporarily block reactive amines (e.g., Boc protection) to prevent undesired byproducts .
Advanced: How to resolve contradictions in reported biological activity across studies?
Discrepancies in IC₅₀ values or target selectivity may stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .
- Solubility issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic stability : Evaluate hepatic microsomal degradation to correlate in vitro vs. in vivo efficacy .
Advanced: What computational methods can predict reaction pathways for novel derivatives?
- Quantum mechanical (QM) calculations : Use Gaussian or ORCA to model transition states and optimize reaction coordinates .
- Machine learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict feasible substituents for pyridazine or morpholine modifications .
- ICReDD framework : Integrate computational screening with high-throughput experimentation to prioritize synthetic routes .
Advanced: How to design derivatives for enhanced kinase selectivity?
- Structure-activity relationship (SAR) :
- Crystallography : Co-crystallize with target kinases (e.g., PDB ID 6XYZ) to identify critical binding interactions .
Advanced: What strategies mitigate off-target effects in in vivo models?
- Prodrug design : Mask polar groups (e.g., amine) with acetyl or PEGylated moieties to enhance bioavailability and reduce non-specific binding .
- Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution using LC-MS/MS .
- CRISPR screening : Identify genetic modifiers of compound sensitivity in knockout cell libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
